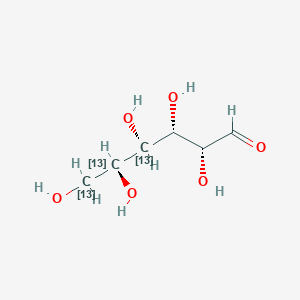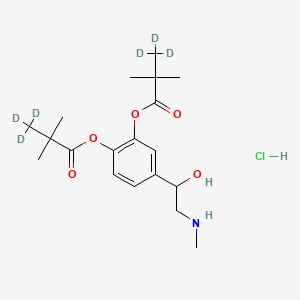
Dipivefrin-d6 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipivefrin-d6 (hydrochloride) is a deuterated form of dipivefrin hydrochloride, which is a prodrug of epinephrine. It is primarily used in ophthalmic solutions to reduce intraocular pressure in chronic open-angle glaucoma . The deuterated form, Dipivefrin-d6, is used in scientific research to study the pharmacokinetics and metabolic pathways of dipivefrin.
准备方法
Synthetic Routes and Reaction Conditions
Dipivefrin hydrochloride is synthesized through the diesterification of epinephrine with pivalic acid. The process involves the following steps:
Friedel-Crafts Acylation: Catechol reacts with chloroacetyl chloride to form 3,4-dihydroxy-2’-chloroacetophenone.
Esterification: The product undergoes esterification with pivaloyl chloride to form 4-(2-chloroacetyl)-1,2-dipivaloyloxybenzene.
Nucleophilic Substitution: The ester is then reacted with N-methylbenzylamine to form 1-(3,4-dipivaloyloxyphenyl)-2-(N-benzylmethylamino)-1-ketone.
Reduction and Hydrogenation: The ketone is reduced, followed by hydrogenation to remove the benzyl group, resulting in dipivefrin
Industrial Production Methods
The industrial production of dipivefrin hydrochloride follows a similar synthetic route but is optimized for higher yield and purity. The process involves careful control of reaction conditions and purification steps to achieve a final product with a purity of 98.98% .
化学反应分析
Types of Reactions
Dipivefrin-d6 (hydrochloride) undergoes several types of chemical reactions, including:
Hydrolysis: In the eye, dipivefrin is hydrolyzed by esterase enzymes to form epinephrine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly in the presence of specific reagents.
Common Reagents and Conditions
Hydrolysis: Esterase enzymes in the eye.
Oxidation: Oxidizing agents such as hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Major Products
The primary product formed from the hydrolysis of dipivefrin-d6 (hydrochloride) is epinephrine .
科学研究应用
Dipivefrin-d6 (hydrochloride) is used in various scientific research applications, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of dipivefrin.
Metabolic Pathways: Investigating the metabolic pathways and biotransformation of dipivefrin in the body.
Ophthalmology: Researching its efficacy and safety in reducing intraocular pressure in glaucoma patients.
作用机制
Dipivefrin-d6 (hydrochloride) is a prodrug that is hydrolyzed to epinephrine in the eye. The liberated epinephrine stimulates α- and β-adrenergic receptors, leading to a decrease in aqueous humor production and an increase in outflow facility. This dual action helps reduce intraocular pressure in patients with chronic open-angle glaucoma .
相似化合物的比较
Similar Compounds
Epinephrine: The active form of dipivefrin, used directly in some treatments.
Phenylephrine: Another adrenergic agonist used in ophthalmic solutions.
Brimonidine: An α-adrenergic agonist used to reduce intraocular pressure.
Uniqueness
Dipivefrin-d6 (hydrochloride) is unique due to its deuterated form, which allows for detailed pharmacokinetic and metabolic studies. Its prodrug nature enhances its lipophilicity, improving its penetration into the anterior chamber of the eye and reducing side effects compared to direct epinephrine administration .
属性
分子式 |
C19H30ClNO5 |
|---|---|
分子量 |
393.9 g/mol |
IUPAC 名称 |
[4-[1-hydroxy-2-(methylamino)ethyl]-2-(3,3,3-trideuterio-2,2-dimethylpropanoyl)oxyphenyl] 3,3,3-trideuterio-2,2-dimethylpropanoate;hydrochloride |
InChI |
InChI=1S/C19H29NO5.ClH/c1-18(2,3)16(22)24-14-9-8-12(13(21)11-20-7)10-15(14)25-17(23)19(4,5)6;/h8-10,13,20-21H,11H2,1-7H3;1H/i1D3,4D3; |
InChI 键 |
VKFAUCPBMAGVRG-VSHASNCGSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(C)(C)C(=O)OC1=C(C=C(C=C1)C(CNC)O)OC(=O)C(C)(C)C([2H])([2H])[2H].Cl |
规范 SMILES |
CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(CNC)O)OC(=O)C(C)(C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


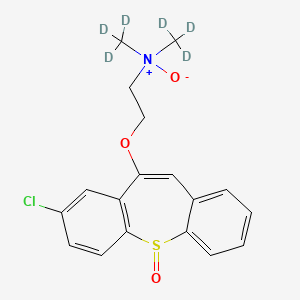






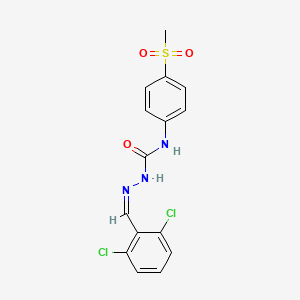
![6-[2-[4-[Bis(4-methylphenyl)methylidene]piperidin-1-yl]ethyl]-3,7-dimethyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12412595.png)
![(7S,8S,9R)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(trideuteriomethoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole](/img/structure/B12412598.png)
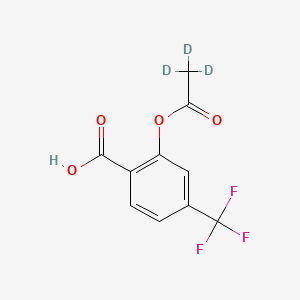

![[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-6-fluoro-5-oxohexan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B12412625.png)
